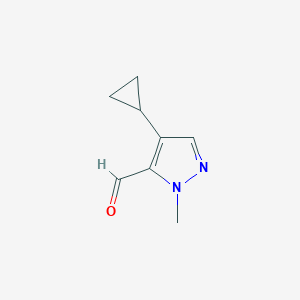

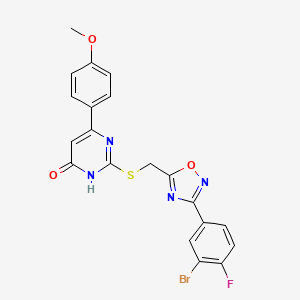

![molecular formula C12H12N2O B2475986 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one CAS No. 66444-19-7](/img/structure/B2475986.png)

2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a [2+3] cycloaddition reaction of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and benzenecarbohydrazonic chloride was used to synthesize a related compound .Physical And Chemical Properties Analysis

Specific physical and chemical properties for “2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one” are not available in the sources I found .科学的研究の応用

Synthesis and Chemical Reactivity

Benzodiazepine derivatives are synthesized through various innovative methods, contributing significantly to medicinal chemistry and drug design. One approach involves diastereoselective intramolecular cycloadditions, leading to the enantiopure synthesis of tetracyclic benzodiazepinonic systems, confirmed by X-ray crystallography and chiral HPLC for enantiomeric purity (Broggini et al., 2005). Another method utilizes sequential Ugi and intramolecular SNAr reactions for a rapid synthesis of highly functionalized benzodiazepines, showcasing a multicomponent condensation/cyclization strategy (Vezina-Dawod et al., 2017).

Novel Compounds and Their Potential Applications

Research on benzodiazepine derivatives has led to the discovery of compounds with potential therapeutic applications. For example, novel annelated 2,3-benzodiazepine derivatives have been evaluated for anticonvulsant properties, with some showing significant potency as noncompetitive AMPA receptor antagonists, which could have implications in treating neurological disorders (Gitto et al., 2003).

Drug Delivery and Pharmaceutical Development

The interaction between benzodiazepine derivatives and β-cyclodextrin has been studied to enhance the solubility and stability of these compounds, offering new avenues for drug delivery systems. The formation of inclusion complexes with β-cyclodextrin can improve the pharmaceutical properties of benzodiazepines, highlighting the role of these compounds in developing more effective and efficient medication forms (Papezhuk et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of this compound is the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

The compound interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from effectively binding to its substrate and carrying out its function.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates into simpler sugars, the compound can reduce the amount of glucose that is absorbed into the bloodstream after a meal .

Result of Action

The primary result of the compound’s action is a reduction in post-meal blood glucose levels . By inhibiting the action of α-amylase and α-glucosidase, the compound reduces the amount of glucose that is produced from the digestion of carbohydrates and subsequently absorbed into the bloodstream .

特性

IUPAC Name |

2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8H,3-4,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFLNGUFPIVPJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=NC3=CC=CC=C3NC2=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

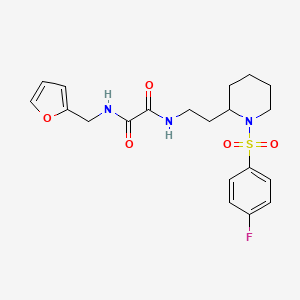

![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)

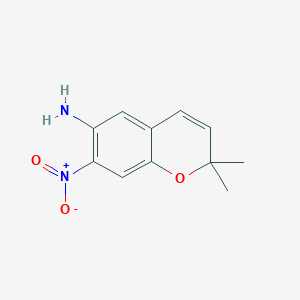

![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)

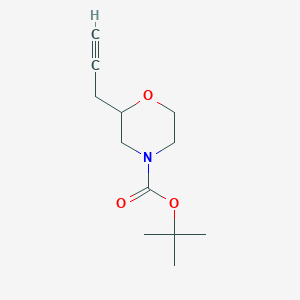

![N-1,3-benzodioxol-5-yl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2475908.png)

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)